4-(trifluoromethoxy)-1H-indole
Overview
Description
4-(Trifluoromethoxy)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. The presence of the trifluoromethoxy group at the fourth position of the indole ring imparts unique chemical and physical properties to this compound. Indoles are known for their wide range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(trifluoromethoxy)-1H-indole typically involves the introduction of the trifluoromethoxy group into the indole ring. One common method is the nucleophilic substitution reaction where a suitable indole precursor is reacted with a trifluoromethoxylating reagent. For instance, the reaction of 4-bromo-1H-indole with trifluoromethoxide anion under appropriate conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethoxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-2,3-dione .
Scientific Research Applications
4-(Trifluoromethoxy)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological targets such as enzymes and receptors. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-(Trifluoromethyl)-1H-indole: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-Methoxy-1H-indole: Contains a methoxy group instead of trifluoromethoxy.
4-Fluoro-1H-indole: Contains a fluoro group instead of trifluoromethoxy.
Uniqueness: 4-(Trifluoromethoxy)-1H-indole is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s effectiveness in various applications compared to its analogs .
Properties
IUPAC Name |
4-(trifluoromethoxy)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)14-8-3-1-2-7-6(8)4-5-13-7/h1-5,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZCDMNRXYRXAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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